5-Bromo-3-methoxypicolinonitrile
Overview
Description
5-Bromo-3-methoxypicolinonitrile is a chemical compound with the empirical formula C7H5BrN2O . It has a molecular weight of 213.03 . The compound is typically in solid form .
Molecular Structure Analysis
The SMILES string for this compound isCOC1=CC(=CN=C1C#N)Br
. This notation provides a way to represent the structure of the compound in text format. Physical and Chemical Properties Analysis
This compound is a solid compound . Its molecular weight is 213.03 , and its empirical formula is C7H5BrN2O .Scientific Research Applications
Improved Synthesis of PHD2 Inhibitors
An improved and scalable synthetic method was developed for a promising inhibitor of PHD2, starting from commercially available 5-bromo-3-nitropicolinonitrile. This optimized route dramatically increased the total yield to 37.6% without chromatographic purifications, highlighting the compound's potential in treating anemia (Lei et al., 2015).
Antioxidant Activity from Marine Algae
Bromophenols isolated from the marine red alga Rhodomela confervoides, while not directly mentioning 5-Bromo-3-methoxypicolinonitrile, illustrate the significance of brominated compounds in natural product chemistry. These compounds exhibited potent antioxidant activities, suggesting their utility in preventing oxidative deterioration of food (Li et al., 2011).
Novel Nicotinic Acetylcholine Receptor Ligand
A novel nicotinic acetylcholine receptor ligand, synthesized using a related brominated compound, demonstrated significant binding properties in vitro and in vivo. This research underscores the utility of brominated picolinonitriles in developing new neuropharmacological agents (Sihver et al., 1999).
Friedländer Synthesis of Quinoline Derivatives
The Friedländer condensation involving brominated compounds led to the development of novel quinoline derivatives. This methodology underscores the versatility of brominated precursors in synthesizing complex aromatic systems with potential applications in medicinal chemistry and material science (Hu et al., 2003).
Catalysis and Synthesis of Dihydropyrimidinones
Metallophthalocyanines were utilized as catalysts in a modified Biginelli-type reaction for synthesizing 3,4-dihydropyrimidinones, demonstrating the catalytic potential of complexes derived from brominated benzoic acid. This study highlights the role of brominated compounds in facilitating efficient synthesis routes for heterocyclic compounds with potential pharmaceutical applications (Hamdi et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
5-bromo-3-methoxypyridine-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c1-11-7-2-5(8)4-10-6(7)3-9/h2,4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIRVBLLSXJUOHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC(=C1)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00659335 | |
Record name | 5-Bromo-3-methoxypyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00659335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36057-46-2 | |
Record name | 5-Bromo-3-methoxy-2-pyridinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36057-46-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-3-methoxypyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00659335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-3-methoxypyridine-2-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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